

# CH 275 supplier and purchasing information

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CH 275  
Cat. No.: B561565

[Get Quote](#)

## In-Depth Technical Guide: CH 275

This technical guide provides a comprehensive overview of the biochemical reagent **CH 275**, also referred to in scientific literature as Compound 275#. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its application in cancer research, particularly concerning colorectal cancer (CRC).

## Supplier and Purchasing Information

**CH 275** is available as a high-purity biochemical reagent for signaling pathway research.

| Supplier | Product Name | Catalog Number | Availability |
|----------|--------------|----------------|--------------|
| APExBIO  | CH 275       | B5971          | In stock     |

Note: Pricing and availability are subject to change. Please refer to the supplier's website for the most current information.

## Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Compound 275# have been evaluated in colorectal cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of Compound 275# in Colorectal Cancer and Normal Cell Lines

| Cell Line | Cell Type                   | IC50 (µM) |
|-----------|-----------------------------|-----------|
| HCT116    | Human Colorectal Carcinoma  | 15.6      |
| HCT8      | Human Colorectal Carcinoma  | 18.2      |
| FHC       | Normal Human Rectal Mucosal | > 40      |

IC50 values were calculated after 48 hours of treatment with Compound 275#.

Table 2: Induction of Apoptosis by Compound 275# in Colorectal Cancer Cell Lines

| Cell Line | Concentration of Compound 275# (µM) | Percentage of Apoptotic Cells (%) |
|-----------|-------------------------------------|-----------------------------------|
| HCT116    | 10                                  | 15.2                              |
|           | 20                                  | 35.8                              |
| HCT8      | 10                                  | 12.5                              |
|           | 20                                  | 31.4                              |

Apoptosis was measured by Annexin V-FITC/PI staining after 24 hours of treatment.

Table 3: Generation of Reactive Oxygen Species (ROS) by Compound 275#

| Cell Line | Concentration of Compound 275# (µM) | Fold Increase in ROS Levels |
|-----------|-------------------------------------|-----------------------------|
| HCT116    | 10                                  | 2.5                         |
|           | 20                                  | 4.8                         |
| HCT8      | 10                                  | 2.1                         |
|           | 20                                  | 4.2                         |

ROS levels were measured using the fluorescent probe DCFH-DA after 24 hours of treatment.

## Experimental Protocols

The following are detailed methodologies for key experiments involving Compound 275#.

### Cell Viability Assay (MTT Assay)

- Seed HCT116, HCT8, and FHC cells in 96-well plates at a density of  $5 \times 10^3$  cells per well.
- Allow the cells to adhere and grow for 24 hours.
- Treat the cells with various concentrations of Compound 275# (e.g., 0, 5, 10, 20, 40  $\mu\text{M}$ ) for the desired time periods (e.g., 24, 48, 72 hours).
- Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated) cells.

### Apoptosis Analysis (Annexin V-FITC/PI Staining)

- Seed HCT116 and HCT8 cells in 6-well plates and treat with Compound 275# as described above.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Add 5  $\mu\text{L}$  of Annexin V-FITC and 5  $\mu\text{L}$  of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## Measurement of Intracellular ROS

- Treat cells with Compound 275# as described for the apoptosis analysis.
- Incubate the cells with 10  $\mu$ M DCFH-DA for 30 minutes at 37°C in the dark.
- Wash the cells twice with PBS to remove the excess probe.
- Harvest the cells and resuspend them in PBS.
- Measure the fluorescence intensity of DCF by flow cytometry.

## Signaling Pathways and Mechanisms of Action

Compound 275# exerts its anti-cancer effects by inducing an accumulation of intracellular reactive oxygen species (ROS). This increase in ROS triggers two primary signaling pathways leading to cell death in colorectal cancer cells: mitochondria-mediated apoptosis and autophagy.

## Mitochondria-Mediated Apoptosis

The excessive ROS production induced by Compound 275# leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential ( $\Delta\Psi_m$ ), which in turn triggers the intrinsic apoptotic pathway. Key events in this pathway include the cleavage of caspase-3 and PARP, leading to programmed cell death.



[Click to download full resolution via product page](#)

Caption: Mitochondria-mediated apoptosis induced by Compound 275#.

## Autophagy Initiation

In addition to apoptosis, the ROS accumulation triggered by Compound 275# also initiates autophagy. This is a cellular process of self-degradation of cellular components. While autophagy can sometimes be a survival mechanism for cancer cells, in this context, it appears to contribute to the overall cell death process.



[Click to download full resolution via product page](#)

Caption: Autophagy initiation pathway activated by Compound 275#.

## Experimental Workflow for Investigating Compound 275#

The logical flow for investigating the mechanism of action of Compound 275# in colorectal cancer cells is outlined below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Compound 275# investigation.

- To cite this document: BenchChem. [CH 275 supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b561565#ch-275-supplier-and-purchasing-information\]](https://www.benchchem.com/product/b561565#ch-275-supplier-and-purchasing-information)

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)